(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound “(2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a synthetic isoquinoline derivative characterized by a methanone core linked to a 2,3-dimethoxyphenyl group and a 4-isopropylphenoxy methyl-substituted dihydroisoquinoline moiety. Its molecular structure suggests moderate lipophilicity due to the presence of methoxy and isopropyl groups, which may enhance membrane permeability and target binding in hydrophobic environments.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO6/c1-19(2)20-10-12-22(13-11-20)37-18-25-24-17-28(35-5)27(34-4)16-21(24)14-15-31(25)30(32)23-8-7-9-26(33-3)29(23)36-6/h7-13,16-17,19,25H,14-15,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZODLZBKLOQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C(=CC=C4)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound (2,3-dimethoxyphenyl)(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone , often referred to as a tetrahydroisoquinoline derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a tetrahydroisoquinoline core. Below are key details regarding its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C24H31NO4 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
| InChI Key | WTBUZKRGNQVSDC-UHFFFAOYSA-N |
1. Anticancer Properties
Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. A study focused on the structure-activity relationship (SAR) of isoquinoline compounds revealed that modifications in the molecular structure can enhance their cytotoxic effects against various cancer cell lines. Specifically, compounds similar to our target have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through various in vitro and in vivo studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This mechanism suggests its utility in treating conditions characterized by chronic inflammation .
3. Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound is being investigated for its potential in neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in conditions like Parkinson's disease .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory and apoptotic pathways.
- Receptor Modulation : It potentially binds to receptors that regulate cell growth and differentiation, influencing cellular responses.
These interactions could lead to a cascade of biological effects beneficial for therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- A study demonstrated that a related tetrahydroisoquinoline derivative significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells .
- Another investigation into the anti-inflammatory properties showed that treatment with the compound led to decreased levels of inflammatory markers in rodent models of arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Pharmacological and Functional Insights
- Target Compound vs. CAS 66040-36-6 : The phenyl-substituted analog (CAS 66040-36-6) lacks the isopropyl and 2,3-dimethoxy groups, resulting in lower lipophilicity and molecular mass. This may translate to reduced target affinity but improved solubility.
- Dimeric Analog : The dimeric structure could exhibit enhanced binding avidity due to dual interaction sites but may face challenges in bioavailability due to higher molecular mass (~566 g/mol).
- Fluorinated Analogs ( ) : Fluorine atoms in these compounds increase electronegativity and metabolic stability. However, the target compound’s isopropyl group may offer superior hydrophobic enclosure in protein-binding pockets compared to methoxy or fluorinated substituents .
- Thienopyrimidinyl Derivative : The sulfur atom and chlorophenyl group in this compound enable unique electronic interactions (e.g., H-bonding via sulfur), which the target compound lacks. However, the target’s isopropylphenoxy group may provide better steric complementarity to specific receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
